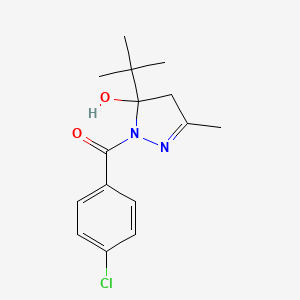
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as CAY10505, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through the inhibition of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol prevents the transcription of genes involved in inflammation and cancer, leading to reduced inflammation and inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α).
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth and invasion of cancer cells, as well as induce apoptosis.
Advantages and Limitations for Lab Experiments
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a valuable tool for researchers studying these areas.
However, there are also limitations to using 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood. Additionally, the mechanism of action of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully elucidated, and further studies are needed to fully understand its effects.
Future Directions
For research include further elucidating its mechanism of action, studying its pharmacokinetics and toxicity in vivo, and exploring its potential in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl chloride with 5-tert-butyl-1,2,3-trimethyl-1H-pyrazol-4-ol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.
properties
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-9-15(20,14(2,3)4)18(17-10)13(19)11-5-7-12(16)8-6-11/h5-8,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUPZOVUVNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
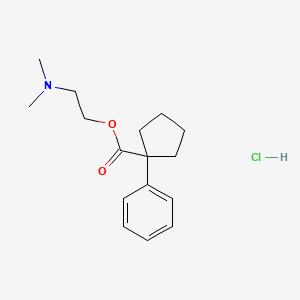
![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
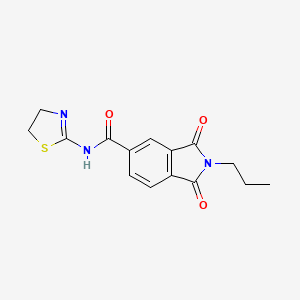
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
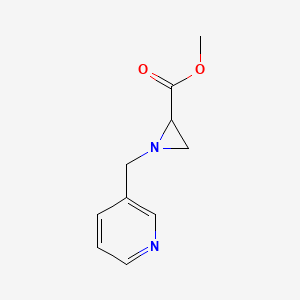

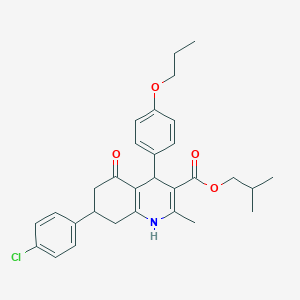
![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)